molecular formula C7H6F3NO B1285430 5-Amino-2-trifluoromethyl-phenol CAS No. 106877-47-8

5-Amino-2-trifluoromethyl-phenol

Cat. No. B1285430
CAS RN: 106877-47-8
M. Wt: 177.12 g/mol
InChI Key: LNRBJHMNHMESFO-UHFFFAOYSA-N
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Description

5-Amino-2-trifluoromethyl-phenol is a chemical compound with the molecular formula C7H6F3NO . It has a molecular weight of 177.12 g/mol .


Synthesis Analysis

The synthesis of 5-Amino-2-trifluoromethyl-phenol involves various methods . One of the key intermediates for the synthesis of this compound is 2-chloro-5-(trifluoromethyl)pyridine .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-trifluoromethyl-phenol consists of a phenol group attached to an amino group and a trifluoromethyl group . The InChI representation of the molecule is InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3,12H,11H2 .


Chemical Reactions Analysis

The specific chemical reactions involving 5-Amino-2-trifluoromethyl-phenol are not well-documented in the literature .


Physical And Chemical Properties Analysis

5-Amino-2-trifluoromethyl-phenol is a solid at room temperature . It has a molecular weight of 177.12 g/mol, a topological polar surface area of 46.2 Ų, and a complexity of 159 .

Safety and Hazards

The safety and hazards of 5-Amino-2-trifluoromethyl-phenol are not well-documented in the literature .

Future Directions

The future directions of research on 5-Amino-2-trifluoromethyl-phenol are not well-documented in the literature .

properties

IUPAC Name

5-amino-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRBJHMNHMESFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001300635
Record name 5-Amino-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-trifluoromethyl-phenol

CAS RN

106877-47-8
Record name 5-Amino-2-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106877-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001300635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-nitro-2-(trifluoromethyl)phenol and 2-bromo-5-nitrophenol (10 g, crude) in MeOH (60 mL) was added Raney Ni (2 g) under an atmosphere of nitrogen. The mixture was stirred under hydrogen atmosphere (1 atm) at r. t. for 4 h. The catalyst was filtered off through the celite pad and the filtrate was evaporated under vacuum. The crude product was purified by preparative HPLC to obtain 5-amino-2-(trifluoromethyl)phenol (1.7 g, 11% yield for 3 steps). 1H-NMR (400 MHz, DMSO-d6) δ 9.79 (s, 1H), 7.04 (d, J=8.8 Hz, 1H), 6.10 (s, 1H), 6.01 (d, J=8.4 Hz, 1H), 5.58 (br s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-nitro-2-(trifluoromethyl)phenol (2.22 g, 10.7 mmol) in methanol (30 mL) was added 10% palladium-carbon (440 mg), and the mixture was stirred at room temperature for 8 hr under a hydrogen atmosphere (1 atm). The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was crystallized from ethyl acetate/hexane to give the title compound (1.59 g, 84%) as a pale-brown solid.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
440 mg
Type
catalyst
Reaction Step One
Yield
84%

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